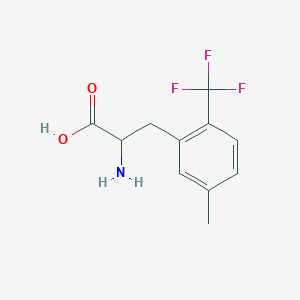
5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridines, often involves the use of boronic esters . Protodeboronation of alkyl boronic esters is a common approach .Molecular Structure Analysis
The molecular structure of similar compounds, such as 5-Methyl-2-(trifluoromethyl)pyridine, includes a pyridine ring with a methyl group and a trifluoromethyl group attached .Chemical Reactions Analysis
Trifluoromethylpyridines and their derivatives are used in a variety of chemical reactions. For example, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
Trifluoromethylpyridine and its intermediates are important ingredients for many agrochemical and pharmaceutical compounds. They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Serotonin Synthesis in Carcinoid Patients
Research has shown that α-methyl-3,4-dihydroxy-DL-phenylalanine is an effective inhibitor of aromatic amino acid decarboxylation in humans. This property has been explored in the context of carcinoid patients, where the compound was found to reduce the urinary excretion of serotonin, indicating its potential use in managing conditions associated with excessive serotonin production (Sjoerdsma, Oates, Zaltzman, & Udenfriend, 1960).
Effects on Blood Pressure and Sedation
Studies have also highlighted the effects of α-methyl-3,4-dihydroxy-DL-phenylalanine on reducing blood pressure in hypertensive patients. Its administration was associated with decreased formation of various amines like serotonin, tryptamine, and tyramine from precursor amino acids, alongside transient sedation (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).
Application in Biochemistry Research
In the realm of biochemistry, derivatives of phenylalanine, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, have been used for studying the process of aminoacylation in Escherichia coli tRNAPhe. This research provides insights into the misaminoacylation of tRNA, crucial for understanding protein synthesis and amino acid metabolism (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).
Phenylalanine Ammonia Lyase Research
Studies on Phenylalanine ammonia lyase, an enzyme that catalyzes the biotransformation of L-phenylalanine to trans-cinnamic acid, have provided insights into its role in plants' phenylpropanoid pathway and potential clinical and industrial applications. This includes the production of optically pure L-phenylalanine, a precursor for aspartame (MacDonald & D'Cunha, 2007).
Biodegradable Polymers Research
Research has also explored the use of amino acid-based poly(ester amide)s (PEA-AG) synthesized from L-phenylalanine for biomedical applications. These materials show potential for conjugating bioactive agents and can be used in drug delivery systems due to their biodegradability (Pang & Chu, 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)7(4-6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXKOHLMGPSUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-64-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)
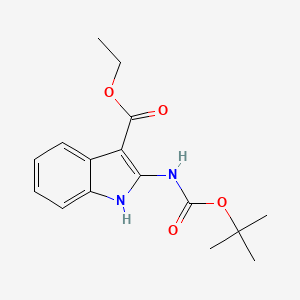
![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)

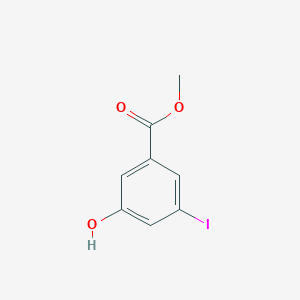
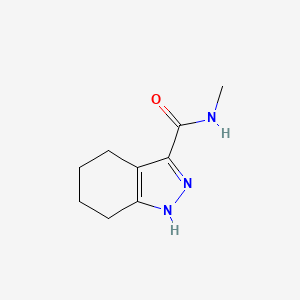
![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)
![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)
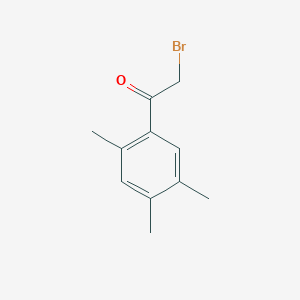
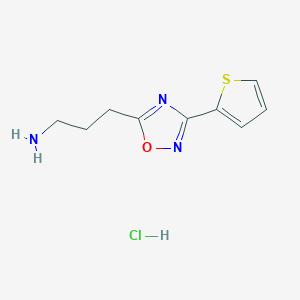

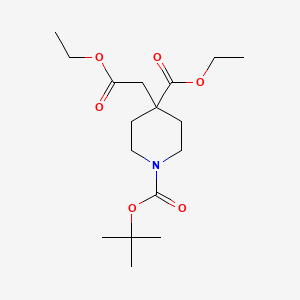
![Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B1393309.png)
